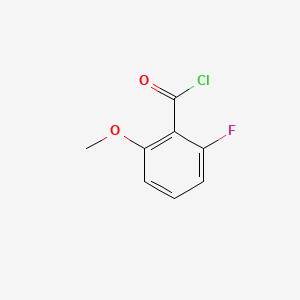

2-Fluoro-6-methoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-6-4-2-3-5(10)7(6)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKSOYWTHKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381380 | |

| Record name | 2-fluoro-6-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-12-9 | |

| Record name | 2-fluoro-6-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 2-Fluoro-6-methoxybenzoyl Chloride

CAS Number: 500912-12-9[1][2][3]

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

2-Fluoro-6-methoxybenzoyl chloride is a highly reactive acyl chloride that serves as a strategic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[4] Its utility is derived from the specific arrangement of its functional groups: a reactive benzoyl chloride moiety for amide or ester formation, and a di-substituted aromatic ring featuring a fluorine atom and a methoxy group in the ortho positions. This unique substitution pattern is not accidental; it is a deliberate design element employed by medicinal chemists to fine-tune the physicochemical and pharmacological properties of target molecules.

The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability.[4] The methoxy group, with its combination of electron-donating resonance and electron-withdrawing inductive effects, along with its steric bulk, modulates the reactivity of the acyl chloride and influences the conformational posture of the final compound. This guide provides a comprehensive overview of the synthesis, applications, and handling of this valuable reagent, grounded in established chemical principles and field-proven insights.

Physicochemical & Safety Data

A summary of key quantitative data and safety information is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 500912-12-9 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [1][2] |

| Molecular Weight | 188.58 g/mol | [2] |

| Appearance | Light yellow liquid | ChemicalBook |

| Purity | Typically ≥98% | [1] |

| MDL Number | MFCD03788536 | [2] |

| Primary Hazard | GHS05: Corrosive | ChemicalBook |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 | [2] |

Synthesis of this compound

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-6-methoxybenzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Causality of Reagent Choice:

-

Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often preferred for smaller-scale lab preparations as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification. Thionyl chloride (byproducts SO₂ and HCl) is also highly effective and cost-efficient for larger scales.[5]

-

Catalyst (DMF): The reaction with oxalyl chloride is catalyzed by DMF. DMF reacts with oxalyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active electrophilic species that converts the carboxylic acid to the highly reactive acyl chloride.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of similar benzoyl chlorides, such as the one described in patent EP 3810602 B1 for a related fluoro-substituted benzoyl chloride.[6]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-6-methoxybenzoic acid (1.0 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension (approx. 5-10 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the stirred suspension.

-

Reagent Addition: Slowly add oxalyl chloride (2.0 eq.) dropwise to the suspension at room temperature. Causality: A slow addition is crucial to control the vigorous evolution of gaseous byproducts (CO₂, CO, HCl).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

Isolation: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude oil is this compound, which is often used in the next step without further purification.

Application in Drug Development: A Scaffold for Potent Inhibitors

While specific, publicly disclosed drug candidates using this compound are not prevalent, its structural motifs are highly relevant in modern drug design. It serves as a key building block for creating libraries of compounds for screening, particularly for targets like protein kinases and other enzymes implicated in disease.

Rationale in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, especially in oncology.[7][8] Inhibitors often bind in the ATP-binding pocket, and their efficacy and selectivity are dictated by precise molecular interactions. The benzamide moiety, formed by reacting a benzoyl chloride with an amine, is a common feature in many kinase inhibitors.

-

Hydrogen Bonding: The amide N-H and carbonyl oxygen can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.

-

Hydrophobic Interactions: The substituted benzene ring can occupy adjacent hydrophobic pockets, and the nature of the substituents dictates the strength and specificity of these interactions.

-

Modulation of Properties: The 2-fluoro and 6-methoxy groups on the benzoyl chloride play a crucial role:

-

The ortho-fluoro group can act as a weak hydrogen bond acceptor and enhances lipophilicity, potentially improving cell permeability and metabolic stability.[4]

-

The ortho-methoxy group provides steric bulk that can force a specific torsional angle between the benzene ring and the amide linker. This conformational constraint can lock the molecule into a bioactive conformation, increasing potency and selectivity for the target kinase over off-target kinases. This principle has been explored in the design of various inhibitors, including those for monoacylglycerol lipase (MAGL).[9]

-

Logical Flow: From Reagent to Bioactive Molecule

Caption: Logical flow from reagent to target engagement in drug discovery.

Experimental Protocol: N-Acylation of a Primary Amine

This protocol describes a representative Schotten-Baumann-type acylation to form a benzamide, a common transformation in pharmaceutical synthesis.

-

Setup: In a round-bottom flask, dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. Causality: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize side-product formation.

-

Reagent Addition: Dissolve this compound (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Quench the reaction by adding water or a dilute aqueous solution of HCl to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (if not used for quenching), saturated aqueous sodium bicarbonate (to remove unreacted benzoic acid), and finally with brine. Causality: This washing sequence removes ionic impurities and byproducts, ensuring a purer crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final, pure N-substituted-2-fluoro-6-methoxybenzamide.

Analytical Approaches

Ensuring the purity of this compound and monitoring its reactions requires robust analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals would include a singlet for the methoxy protons (~3.9 ppm), and complex multiplets in the aromatic region (typically 6.7-7.5 ppm) for the three aromatic protons, showing characteristic splitting due to fluorine-proton coupling.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (~165-170 ppm), the methoxy carbon (~56 ppm), and the aromatic carbons, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing unambiguous confirmation of the fluorine's presence.

Chromatography and Mass Spectrometry

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing purity. A typical method would use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its reactivity, direct analysis by GC-MS can be challenging. However, it is an excellent tool for analyzing reaction mixtures after derivatization. For instance, quenching a reaction aliquot with methanol will convert the unreacted benzoyl chloride into its methyl ester, which is more stable and amenable to GC analysis.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for monitoring reaction progress, allowing for the direct detection of the starting materials, product, and any byproducts in the reaction mixture.

References

- 500912-12-9|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/500912-12-9.html]

- CAS 500912-12-9: this compound - CymitQuimica. CymitQuimica. [URL: https://www.cymitquimica.com/cas/500912-12-9]

- Hollinshead, J. (1997). U.S. Patent No. 5,942,387. U.S. Patent and Trademark Office. [URL: https://patentimages.storage.googleapis.com/b9/e6/06/f0c33a2e379013/US5942387.pdf]

- NMR Chemical Shifts. University of Puget Sound. [URL: https://www.chem.pugetsound.edu/files/orgchemlab/NMRchemsfts.pdf]

- Compounds. (2021). European Patent No. EP 3810602 B1. Google Patents. [URL: https://patents.google.

- This compound | 500912-12-9 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/com/com448675410]

- 2-Fluoro-6-methoxybenzoyl chlorid - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8853723.htm]

- Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa Institutional Repository. [URL: https://www.unipi.it/athenet/backend/authors/60253/Design-synthesis-and-biological-evaluation-of-second-generation-benzoylpiperidine-derivatives-as-reversible-monoacylglycerol-lipase-MAGL-inhibitors.pdf]

- The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide.... MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5152]

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/12/03/reagent-friday-thionyl-chloride-socl2/]

- 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Reactions_of_Alcohols/10.09%3A_Reactions_of_Alcohols_with_Thionyl_Chloride]

- Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [URL: https://www.chemtube3d.

- Chemical shifts. University College London. [URL: https://www.ucl.ac.uk/nmr/NMR_lecture_notes/L3_Chemical_Shifts.pdf]

-

Developing novel classes of protein kinase CK1d inhibitors by fusing[4][11][12]triazole with different bicyclic heteroaromatic syst . ArTS. [URL: https://arts.units.it/bitstream/11368/2972983/1/Speranza_etal_EJoMC_2021.pdf]

- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF. ResearchGate. [URL: https://www.researchgate.

- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluorobenzoyl-chloride]

- Chemical Shift In NMR Spectroscopy - YouTube. The Organic Chemistry Tutor. [URL: https://www.youtube.

- This compound - Apollo Scientific. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/PC0868/2-fluoro-6-methoxybenzoyl-chloride]

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.chem.wisc.

- This compound | 500912-12-9 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9bb32d92]

- 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxybenzoyl-chloride]

- Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. BenchChem. [URL: https://www.benchchem.com/application-notes/hplc-analysis-of-2-chloro-6-fluorobenzaldehyde]

- SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. Chemistry Steps. [URL: https://www.chemistrysteps.

- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34134572/]

- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC - PubMed Central. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876805/]

- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/acid-to-acid-chloride.shtm]

- 2-Fluoro-6-methoxybenzoyl chlorid (CAS 500912-12-9) Market Research Report 2025. BAC Reports. [URL: https://www.chemanalyst.com/industry-report/2-fluoro-6-methoxybenzoyl-chlorid-cas-500912-12-9-market-research-report-2025-1031]

-

Developing novel classes of protein kinase CK1δ inhibitors by fusing[4][11][12]triazole with different bicyclic heteroaromatic systems - PubMed . PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33667824/]

- US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents. Google Patents. [URL: https://patents.google.

Sources

- 1. This compound | 500912-12-9 [sigmaaldrich.com]

- 2. 2-Fluoro-6-methoxybenzoyl chlorid price,buy 2-Fluoro-6-methoxybenzoyl chlorid - chemicalbook [chemicalbook.com]

- 3. 500912-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. CAS 500912-12-9: this compound [cymitquimica.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. arts.units.it [arts.units.it]

- 8. Developing novel classes of protein kinase CK1δ inhibitors by fusing [1,2,4]triazole with different bicyclic heteroaromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]

- 11. 500912-12-9|this compound|BLD Pharm [bldpharm.com]

- 12. web.pdx.edu [web.pdx.edu]

Introduction: The Strategic Role of Fluorinated Benzoyl Chlorides in Modern Synthesis

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzoyl Chloride: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[1] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, often leading to improved drug efficacy and bioavailability.[1][2]

Among the vast arsenal of fluorinated building blocks, this compound stands out as a particularly valuable reagent. Its trifunctional nature, featuring a highly reactive acyl chloride, a metabolically robust fluorine atom, and an electron-donating methoxy group, presents a unique combination of reactivity and structural features. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safe handling of this versatile synthetic intermediate.

Section 1: Physicochemical and Spectroscopic Profile

This compound is an organic compound that typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[3] Its utility as a synthetic intermediate is directly linked to its distinct structural and electronic properties.

Core Chemical Properties

A summary of the key identifying and physical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 500912-12-9 | [4][5][6] |

| Molecular Formula | C₈H₆ClFO₂ | [3][4] |

| Molecular Weight | 188.58 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Predicted Boiling Point | 234.9 ± 20.0 °C (at 760 mmHg) | |

| Predicted Density | 1.309 ± 0.06 g/cm³ | [7] |

| InChI Key | YZWKSOYWTHKNLX-UHFFFAOYSA-N | [4] |

Chemical Structure

The structure of this compound is defined by a benzene ring substituted at positions 1, 2, and 6.

Caption: this compound Structure.

Predicted Spectroscopic Signature

While specific spectra are not widely published, the molecular structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The methoxy group (-OCH₃) protons would appear as a singlet around 3.8-4.0 ppm. The aromatic protons would appear as a complex multiplet system between approximately 6.8 and 7.5 ppm, with their coupling patterns influenced by both the fluorine and the adjacent substituents.

-

¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the carbonyl carbon of the acyl chloride, typically around 165-170 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet (or a complex multiplet if coupled to aromatic protons) at a chemical shift characteristic of an aryl fluoride. This signal is highly valuable for confirming the presence and electronic environment of the fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the C=O (carbonyl) stretch of the acyl chloride functional group, expected in the region of 1770-1815 cm⁻¹. Additional key bands would include C-O stretching for the methoxy group and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive. Key fragmentation patterns would likely involve the loss of Cl (m/z 35/37) and CO, which are typical for benzoyl chlorides.

Section 2: Synthesis and Mechanism

This compound is not typically found in nature and must be prepared synthetically. The most direct and industrially scalable method is the chlorination of its corresponding carboxylic acid precursor.

Synthetic Pathway

The standard synthesis involves the conversion of 2-Fluoro-6-methoxybenzoic acid to the target acyl chloride using a suitable chlorinating agent.[8] Common and effective reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Caption: General synthetic workflow.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol describes a representative lab-scale synthesis.

Causality Statement: Oxalyl chloride with catalytic DMF is often the preferred method for small-scale preparations. The reaction proceeds under mild conditions, and the byproducts (HCl, CO, CO₂) are all gases, which simplifies purification to a simple removal of the solvent and excess reagent under reduced pressure.

Materials:

-

2-Fluoro-6-methoxybenzoic acid

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

Inert Atmosphere: Assemble the glassware and flame-dry under a stream of nitrogen to ensure anhydrous conditions. The high reactivity of acyl chlorides necessitates the exclusion of moisture.[3]

-

Dissolution: To a stirred solution of 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at room temperature via the dropping funnel. Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, or until gas evolution ceases and the reaction is complete (monitor by TLC or ¹H NMR).

-

Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.

-

Product: The resulting residue is this compound, which can often be used in the next step without further purification.

Section 3: Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is governed by the electrophilicity of the acyl chloride carbonyl carbon.

Nucleophilic Acyl Substitution

The primary mode of reactivity is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and the chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles (Nu:⁻).

Caption: General reactivity pathway.

-

Reaction with Alcohols: Forms the corresponding esters. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

Reaction with Amines: Readily reacts with primary and secondary amines to yield amides, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

-

Hydrolysis: The compound is highly sensitive to moisture.[3][9] It readily hydrolyzes in the presence of water back to the parent 2-fluoro-6-methoxybenzoic acid, releasing HCl. This necessitates storage and handling under strictly anhydrous conditions.[3][9]

Influence of Aromatic Substituents

The electronic properties of the ortho-fluoro and ortho-methoxy groups influence the reactivity.

-

Inductive vs. Resonance Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[10] The methoxy group has a weaker inductive effect (-I) but a strong resonance effect (+R).[10] The interplay of these effects modulates the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The presence of two ortho substituents can provide steric hindrance around the reactive center, potentially slowing down reactions with bulky nucleophiles compared to less substituted benzoyl chlorides.

Section 4: Applications in Synthetic Chemistry

The primary application of this compound is as a molecular scaffold for building more complex molecules, particularly in the pharmaceutical industry.[3][11]

Role in Drug Discovery

The 2-fluoro-6-methoxyphenyl motif is a component of several biologically active molecules. For instance, the closely related 2-fluoro-6-methylbenzoic acid is a key building block for Avacopan, a drug used to treat ANCA-associated vasculitis.[12] This highlights the value of the 2,6-disubstituted benzoyl core in designing targeted therapies. The acyl chloride allows for the facile introduction of this core structure into a lead molecule via amide or ester bond formation.

Representative Protocol: Amide Synthesis

This protocol details the synthesis of a representative N-substituted benzamide, a common step in drug development.

Causality Statement: The reaction is typically run at a low temperature initially to control the exothermic reaction between the highly reactive acyl chloride and the amine. A base is required to neutralize the HCl generated, driving the reaction to completion.

Materials:

-

This compound

-

A primary or secondary amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous solvent (e.g., DCM or THF)

Procedure:

-

Setup: In an oven-dried, nitrogen-flushed flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to manage the exothermicity of the reaction.

-

Addition: Prepare a solution of this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by recrystallization or column chromatography.

Section 5: Safety and Handling Protocols

Due to its reactivity, this compound is a hazardous chemical that requires strict safety protocols. It is corrosive and causes severe skin burns and eye damage.[9][13]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage | H318 | Causes serious eye damage |

Data compiled from representative safety data sheets for substituted benzoyl chlorides.[9][13][14]

Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[13][14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] The storage area should be cool, dry, well-ventilated, and separate from incompatible materials such as bases, alcohols, and oxidizing agents.[9] Store locked up.[7][13]

Emergency and First-Aid Procedures

Immediate action is critical in the event of exposure.

Caption: First-aid for accidental exposure.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[13]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][13]

-

In all cases of exposure, seek immediate medical attention.[13]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is derived from its unique trifunctional structure. The interplay between the reactive acyl chloride, the stabilizing ortho-fluoro substituent, and the modulating ortho-methoxy group makes it an attractive building block for creating complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. For the medicinal or materials chemist, this reagent provides a reliable entry point for incorporating the fluorinated methoxy-phenyl motif, enabling the synthesis of novel compounds with potentially enhanced biological or material properties.

References

-

2-Fluor-6-methylbenzoylchlorid | CAS#:535961-78-5. (n.d.). Chemsrc. Retrieved January 12, 2026, from [Link]

-

2-Fluoro-6-methoxybenzoyl chlorid (CAS 500912-12-9) Market Research Report 2025. (n.d.). Merchant Research & Consulting. Retrieved January 12, 2026, from [Link]

-

2-Fluoro-6-methoxybenzoic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Medicinal Chemistry and Drug Discovery. Retrieved January 12, 2026, from [Link]

-

Dimethyl 4-aminophthalate. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

-

Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. (2021, May 5). YouTube. Retrieved January 12, 2026, from [Link]

-

A 19 | CAS#: 85854-32-6. (n.d.). ChemWhat. Retrieved January 12, 2026, from [Link]

-

Synthesis of 2-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

6.3.2 Spectroscopy MS. (n.d.). Physics & Maths Tutor. Retrieved January 12, 2026, from [Link]

-

2-Fluorobenzoyl chloride. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

4,4-Dimethyl-5α-cholesta-8,14,24-trien-3β-ol. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 12, 2026, from [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2023). National Science Review | Oxford Academic. Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. academic.oup.com [academic.oup.com]

- 3. CAS 500912-12-9: this compound [cymitquimica.com]

- 4. This compound | 500912-12-9 [sigmaaldrich.com]

- 5. 2-Fluoro-6-methoxybenzoyl chlorid | 500912-12-9 [chemicalbook.com]

- 6. 500912-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 2-Fluoro-6-methoxybenzoyl chlorid price,buy 2-Fluoro-6-methoxybenzoyl chlorid - chemicalbook [chemicalbook.com]

- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. marketpublishers.com [marketpublishers.com]

- 12. ossila.com [ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzoyl Chloride

Foreword: The Strategic Importance of 2-Fluoro-6-methoxybenzoyl Chloride

Welcome to a comprehensive exploration of the synthesis of this compound. This molecule, while seemingly a niche reagent, holds significant value as a key building block in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—a reactive acyl chloride, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—offers medicinal chemists a versatile scaffold for molecular design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. This guide is designed for the discerning researcher, scientist, and drug development professional, providing not just a procedural outline, but a deep dive into the chemical principles and practical considerations that underpin its successful synthesis.

Retrosynthetic Analysis: Devising a Logical Pathway

A sound synthetic strategy begins with a logical retrosynthetic analysis. The most direct and industrially scalable approach to this compound (1) is the chlorination of its corresponding carboxylic acid, 2-fluoro-6-methoxybenzoic acid (2). This precursor, in turn, can be synthesized from commercially available 2-fluoro-6-methoxyaniline (3) via a Sandmeyer reaction. This two-step sequence provides a reliable and efficient route to the target molecule.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the key compounds is essential for safe handling and successful synthesis.

| Property | 2-Fluoro-6-methoxybenzoic Acid | This compound |

| CAS Number | 137654-21-8 | 500912-12-9 |

| Molecular Formula | C₈H₇FO₃ | C₈H₆ClFO₂ |

| Molecular Weight | 170.14 g/mol | 188.58 g/mol |

| Appearance | White to off-white powder | Colorless to pale yellow liquid |

| Melting Point | 89-93 °C | Not available |

| Boiling Point | ~279.7 °C | Not available (purified by vacuum distillation) |

| Solubility | Soluble in organic solvents | Reacts with protic solvents (e.g., water, alcohols) |

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of stringent safety protocols when handling the reagents involved in this synthesis.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Oxalyl Chloride ((COCl)₂): Also highly corrosive and toxic. It is extremely sensitive to moisture. Handle with the same precautions as thionyl chloride.

-

This compound: As an acyl chloride, it is corrosive and a lachrymator (causes tearing). It is also moisture-sensitive and will hydrolyze to the corresponding carboxylic acid and HCl. Handle with appropriate PPE in a fume hood.

Conclusion: A Robust Pathway to a Versatile Building Block

The synthesis of this compound presented in this guide provides a reliable and scalable route for researchers and drug development professionals. By understanding the underlying chemical principles of the Sandmeyer reaction and the chlorination of carboxylic acids, and by adhering to strict safety protocols, the successful synthesis of this valuable intermediate can be readily achieved. The versatility of this compound as a building block ensures its continued importance in the ongoing quest for novel and effective pharmaceuticals and agrochemicals.

References

-

"2-Fluoro-6-methoxyaniline." Ningbo Inno Pharmchem Co.,Ltd., [Link].

-

"The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis." Ningbo Inno Pharmchem Co.,Ltd., [Link].

-

"Benzoyl chloride is prepared from benzoic acid by." askIITians, [Link].

- "Method for synthesizing high-purity benzoyl chloride.

-

"Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?" ResearchGate, [Link].

-

"Sandmeyer reaction." Wikipedia, [Link].

-

"this compound." PubChem, [Link].

-

"Sandmeyer Reaction." J&K Scientific LLC, [Link].

An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-6-methoxybenzoyl chloride

This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of 2-Fluoro-6-methoxybenzoyl chloride (CAS No. 500912-12-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles that govern the compound's behavior, with a focus on the interplay of its unique structural features.

Introduction: A Multifaceted Building Block

This compound is a highly versatile synthetic intermediate, distinguished by the presence of an acyl chloride, a fluorine atom, and a methoxy group on an aromatic ring.[1] The acyl chloride functional group serves as a powerful and reactive handle for acylation reactions, while the ortho-positioned fluorine and methoxy substituents provide a nuanced layer of control over the molecule's steric and electronic properties.

The strategic incorporation of fluorine and alkoxy groups is a cornerstone of modern medicinal chemistry, often used to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[2] This makes this compound a valuable precursor for creating complex molecules in the pharmaceutical and agrochemical industries.[1] Understanding its reactivity is paramount to leveraging its full synthetic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 500912-12-9 | [1][3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [1][5][6] |

| Molecular Weight | 188.58 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Purity | Typically ≥98% | [3][4] |

| Synonyms | 6-Fluoro-o-anisoyl chloride | [1][3] |

Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and industrially scalable route to this compound is the chlorination of its parent carboxylic acid, 2-fluoro-6-methoxybenzoic acid. This transformation is a staple in organic synthesis, with several reliable reagents available for the conversion.[2]

The choice of chlorinating agent is a critical experimental decision, driven by factors such as cost, reaction conditions, and the nature of the byproducts. Thionyl chloride (SOCl₂) is the most common and cost-effective choice, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[2][7] Oxalyl chloride is another excellent option, also yielding gaseous byproducts, and is often used for smaller-scale or more sensitive substrates.

Caption: Synthesis from the corresponding carboxylic acid.

Experimental Protocol 1: Synthesis via Thionyl Chloride

This protocol outlines a standard laboratory procedure for the preparation of this compound.

-

Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-6-methoxybenzoic acid (1.0 eq.). The system should be under an inert atmosphere (e.g., nitrogen or argon) and connected to a gas scrubber to neutralize the HCl and SO₂ byproducts.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq.) to the flask at room temperature. A small amount of DMF (catalytic) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated.[8] The resulting crude this compound is often of sufficient purity for subsequent reactions.

Core Reactivity: Nucleophilic Acyl Substitution

The high electrophilicity of the carbonyl carbon makes acyl chlorides exceptionally reactive towards nucleophiles.[2] The primary reactivity profile of this compound is dominated by nucleophilic acyl substitution. However, the substituents at the ortho positions introduce significant steric and electronic effects that modulate this reactivity.

-

Steric Hindrance: The ortho-methoxy and ortho-fluoro groups physically obstruct the trajectory of incoming nucleophiles. This steric bulk generally leads to a slower rate of reaction compared to unhindered acyl chlorides like benzoyl chloride.[9][10] This can be advantageous when higher selectivity is required in the presence of multiple nucleophilic sites.[10]

-

Electronic Effects:

-

Methoxy Group: The oxygen atom is electron-withdrawing inductively but strongly electron-donating through resonance (+R effect). This resonance effect increases electron density on the carbonyl carbon, making it less electrophilic and thus less reactive.[10]

-

Fluorine Atom: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which increases the electrophilicity of the carbonyl carbon. Its resonance donation (+R effect) is weak and generally considered negligible in this context.

-

The overall reactivity is a balance of these competing factors. The steric hindrance and the powerful +R effect of the methoxy group are typically dominant, rendering this compound less reactive than simpler benzoyl chlorides. This moderated reactivity is a key feature that can be exploited for controlled acylations.

Amide Bond Formation (Aminolysis)

The reaction with primary and secondary amines to form amides is one of the most robust and widely used applications of this reagent.[11][] The resulting N-substituted-2-fluoro-6-methoxybenzamides are common scaffolds in biologically active molecules.[11]

The reaction is typically performed under Schotten-Baumann conditions, which involve using a base to neutralize the HCl byproduct, driving the reaction to completion.[11][13]

Caption: Key steps in nucleophilic acyl substitution for amide synthesis.

Experimental Protocol 2: General Procedure for Amide Synthesis

-

Setup: Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[11]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Advanced Synthetic Applications

Beyond simple acylation, this compound is a key reactant in more complex carbon-carbon bond-forming reactions and serves as a gateway to valuable molecular scaffolds.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that allows for the synthesis of aryl ketones.[14] In this reaction, a strong Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic ring.

A crucial aspect of this reaction is that the product, an aryl ketone, can also form a stable complex with the Lewis acid. Consequently, a stoichiometric amount or more of the catalyst is generally required for the reaction to proceed to completion.[14][15] The resulting aryl ketones are valuable intermediates that are less prone to the poly-substitution issues often seen in Friedel-Crafts alkylations.[14][16]

Caption: Workflow for Friedel-Crafts acylation.

Experimental Protocol 3: Friedel-Crafts Acylation of Anisole

This protocol is a representative example using anisole as the electron-rich arene.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) and anisole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at 0 °C.[9]

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the consumption of the starting material by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Transfer to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Role in Palladium-Catalyzed Cross-Coupling

While the acyl chloride itself is not a typical substrate for cross-coupling, the 2-fluoro-6-methoxybenzoyl moiety it installs is frequently part of larger molecular frameworks that undergo these powerful transformations. Reactions like the Buchwald-Hartwig amination (for C-N bond formation) and the Sonogashira coupling (for C-C bond formation) are indispensable in modern drug discovery.[17][18][19]

By first using this compound to form a stable amide or ketone, chemists create a more complex intermediate. If this intermediate also contains an aryl halide or triflate, that site can then be selectively functionalized using palladium catalysis, demonstrating the strategic, multi-step utility of the initial acylation reaction.[20]

Handling and Safety

As with all acyl chlorides, this compound must be handled with care.

-

Moisture Sensitivity: It is highly sensitive to moisture and will readily hydrolyze to the parent carboxylic acid and corrosive hydrogen chloride gas.[1][2] All handling should be performed under anhydrous conditions using an inert atmosphere.

-

Corrosivity and Irritation: The compound and its hydrolysis products are corrosive and can cause severe irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be conducted within a certified chemical fume hood.

Conclusion

This compound is a nuanced and powerful reagent whose reactivity is defined by the interplay of its acyl chloride group and its unique ortho-substituents. The steric hindrance and electronic effects of the fluoro and methoxy groups temper its reactivity, allowing for more controlled and selective acylations than are possible with simpler analogs. Its utility in forming robust amide and ketone linkages makes it a vital precursor for constructing complex molecular architectures, particularly those destined for advanced applications in medicinal chemistry via transformations like Friedel-Crafts acylation and as part of substrates for palladium-catalyzed cross-coupling reactions. A thorough understanding of this reactivity profile is essential for any scientist seeking to exploit its full synthetic potential.

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

This compound (C8H6ClFO2). PubChemLite. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. PubMed. [Link]

-

2-Fluorobenzoyl chloride | C7H4ClFO. PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]

-

Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed. [Link]

-

Friedel–Crafts acylation reaction of 2-methoxynaphthalene with benzoyl chloride in the presence of SbCl5 and various Lewis acids. ResearchGate. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Amide formation from acyl chloride. Khan Academy. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

-

Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

-

preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

Sources

- 1. CAS 500912-12-9: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 500912-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 500912-12-9 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Fluoro-6-methoxybenzoyl chlorid price,buy 2-Fluoro-6-methoxybenzoyl chlorid - chemicalbook [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-6-methoxybenzoyl chloride molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2-Fluoro-6-methoxybenzoyl chloride

This guide provides a comprehensive technical overview of this compound (CAS No. 500912-12-9), a key chemical intermediate for professionals in pharmaceutical research, drug development, and advanced organic synthesis. We will delve into its molecular architecture, elucidate its synthesis, explore its chemical reactivity, and provide essential safety protocols, grounding all claims in authoritative scientific literature.

Introduction: A Versatile Fluorinated Building Block

This compound is a substituted aromatic acyl chloride whose value in medicinal chemistry and materials science is derived from its unique combination of functional groups. The presence of a highly reactive acyl chloride moiety makes it an excellent starting point for a variety of chemical transformations.[1][2] Furthermore, the strategic placement of fluorine and methoxy groups on the benzene ring allows for the fine-tuning of steric and electronic properties in derivative molecules. The incorporation of fluorine, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] This guide serves as a technical resource for researchers looking to leverage the distinct properties of this compound in their synthetic endeavors.

Part 1: Molecular Structure and Physicochemical Properties

Structural Elucidation and Electronic Profile

The molecular structure of this compound consists of a benzene ring substituted at the 1, 2, and 6 positions with a carbonyl chloride, a fluorine atom, and a methoxy group, respectively.

The electronic character of the molecule is dictated by the interplay of these substituents.

-

Acyl Chloride Group: This group is strongly electron-withdrawing through both inductive and resonance effects, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Fluorine Atom: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). However, it also has a weak electron-donating resonance effect (+R) due to its lone pairs. In this ortho position, the inductive effect typically dominates, influencing the acidity of adjacent protons and the reactivity of the ring.

-

Methoxy Group: The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a strong electron-donating group via resonance (+R).

The ortho-positioning of both the fluorine and methoxy groups to the acyl chloride creates significant steric hindrance around the carbonyl carbon, which can modulate its reactivity towards bulky nucleophiles.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 500912-12-9 | [3][5] |

| Molecular Formula | C₈H₆ClFO₂ | [6][7] |

| Molecular Weight | 188.59 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Purity | ≥98% (Typical) | [5] |

| Sensitivity | Moisture sensitive | [6][8] |

| Synonyms | 6-Fluoro-o-anisoyl chloride, 2-(Chlorocarbonyl)-3-fluoroanisole | [3][5] |

| InChI Key | YZWKSOYWTHKNLX-UHFFFAOYSA-N | [6] |

| SMILES | COC1=C(C(=CC=C1)F)C(=O)Cl | [6][7] |

Expected Spectroscopic Signatures:

While specific experimental spectra are proprietary to manufacturers, the structure allows for the prediction of key analytical signals:

-

¹H NMR: The spectrum would show three distinct aromatic proton signals, with splitting patterns influenced by both H-H and H-F coupling. A singlet corresponding to the three methoxy protons (–OCH₃) would appear in the upfield region (typically δ 3.8-4.0 ppm).

-

¹³C NMR: The carbonyl carbon would produce a characteristic signal in the downfield region (δ 165-170 ppm). The aromatic carbons would show distinct signals, with their chemical shifts influenced by the attached substituents. Carbon atoms bonded to fluorine will exhibit large C-F coupling constants, which are highly diagnostic.

-

IR Spectroscopy: A very strong absorption band between 1780-1815 cm⁻¹ would be observed, characteristic of the C=O stretch in an acyl chloride. Additional bands corresponding to C-O and C-F stretching would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would include the loss of the chlorine radical (·Cl) and the neutral carbon monoxide (CO) molecule.

Part 2: Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved by the chlorination of its corresponding carboxylic acid precursor, 2-Fluoro-6-methoxybenzoic acid.

Retrosynthetic Analysis

A straightforward retrosynthetic disconnection reveals the parent carboxylic acid as the immediate precursor.

Part 4: Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

| Hazard Information | Details | References |

| GHS Pictograms | Corrosive, Health Hazard | |

| Hazard Statements | Causes severe skin burns and eye damage. Toxic if inhaled. Harmful if swallowed or in contact with skin. | |

| Special Hazards | Lachrymator (causes tears), Combustible, Reacts with water. |

Handling:

-

Always handle in a well-ventilated chemical fume hood. *[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. *[9] Avoid inhalation of vapors and contact with skin and eyes. *[10] Handle under anhydrous conditions and use an inert atmosphere for transfers and reactions.

[8]Storage:

-

Store in a tightly sealed container to prevent contact with moisture. *[8] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and alcohols. *[8] For long-term stability, storage under an inert gas like argon or nitrogen is recommended.

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. *[9][11] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. *[8][9] Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. *[8][11] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This compound is a potent and versatile chemical intermediate. Its high reactivity, driven by the acyl chloride functional group, combined with the beneficial properties imparted by its fluoro and methoxy substituents, makes it a valuable tool for synthetic chemists. A thorough understanding of its molecular structure, synthesis, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the development of novel pharmaceuticals and advanced materials.

References

-

Title: SOCl2 Reaction with Carboxylic Acids Source: Chemistry Steps URL: [Link]

-

Title: converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]

-

Title: Acid to Acid Chloride - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) Source: YouTube URL: [Link]

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: this compound, 98%, Thermo Scientific Source: Fisher Scientific URL: [Link]

-

Title: 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate Source: Synthera URL: [Link]

-

Title: this compound (C8H6ClFO2) Source: PubChem URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: Journal of Medicinal Chemistry and Drug Discovery URL: [Link]

-

Title: Synthesis of 2-methylbenzoyl chloride Source: PrepChem.com URL: [Link]

-

Title: Common Classes of Organic Reactions Source: Chemistry LibreTexts URL: [Link]

-

Title: 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects Source: National Science Review | Oxford Academic URL: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CAS 500912-12-9: this compound [cymitquimica.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 500912-12-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 7. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. 2-Fluoro-6-methylbenzoyl chloride - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-methoxybenzoyl chloride

Molecular Structure and Its Spectroscopic Implications

2-Fluoro-6-methoxybenzoyl chloride is a trisubstituted benzene ring derivative. The spectroscopic properties are dictated by the interplay of the electron-withdrawing acyl chloride and fluorine groups, and the electron-donating methoxy group. Understanding these electronic effects is paramount to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the three methoxy protons. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The acyl chloride and fluorine are electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating, causing shielding.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| OCH₃ | 3.8 - 4.0 | singlet (s) | - |

| Ar-H | 6.8 - 7.6 | multiplet (m) | J(H,H) = 7-9, J(H,F) = 1-3 |

-

Rationale: The methoxy protons will appear as a singlet in the typical region for such groups. The aromatic protons will be in a complex multiplet due to proton-proton and proton-fluorine couplings. Based on data for 2-fluorobenzoyl chloride and 2-methoxybenzoyl chloride, the aromatic signals are expected in the downfield region due to the deshielding effect of the carbonyl group. For instance, the aromatic protons of 2-fluorobenzoyl chloride appear between 7.1 and 8.2 ppm[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-F | 160 - 165 (d, ¹J(C,F)) |

| C-O | 155 - 160 |

| C-COCl | 120 - 125 |

| Aromatic CH | 110 - 135 |

| OCH₃ | 55 - 60 |

-

Rationale: The carbonyl carbon of the acyl chloride will be the most downfield signal, typically found in the 160-180 ppm range. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹J(C,F)). Data for 2-fluorobenzoyl chloride shows the C-F signal around 162 ppm with a large coupling to fluorine[2]. The carbon attached to the methoxy group will also be downfield. The methoxy carbon itself will be in the typical 55-60 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is sensitive to its electronic environment.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) |

| Ar-F | -110 to -120 |

-

Rationale: The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. Electron-withdrawing groups tend to shift the fluorine signal downfield (less negative), while electron-donating groups cause an upfield shift (more negative). Given the presence of both types of groups, a prediction can be made based on similar compounds. The ¹⁹F chemical shifts of fluorinated aromatic compounds span a wide range[3][4]. The prediction is based on the general range observed for fluoroaromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The most characteristic feature of an acyl chloride is the very strong carbonyl (C=O) stretching absorption at a high wavenumber.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (acyl chloride) | 1780 - 1820 | Strong |

| C-O-C (aromatic ether) | 1250 - 1300 (asymmetric), 1000 - 1050 (symmetric) | Strong |

| C-F (aromatic) | 1100 - 1400 | Strong |

| C-Cl | 600 - 800 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (methyl) | 2850 - 2960 | Medium |

-

Rationale: Acyl chlorides exhibit their C=O stretch at a higher frequency (around 1800 cm⁻¹) than other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom[5][6]. The IR spectrum of 2-fluorobenzoyl chloride shows a strong carbonyl peak in this region[7]. The C-O stretches of the methoxy group and the C-F stretch will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Predicted Mass Spectrometry Data:

| m/z | Proposed Fragment |

| 188/190 | [M]⁺ (Molecular ion, with ³⁷Cl isotope peak) |

| 153 | [M - Cl]⁺ |

| 125 | [M - Cl - CO]⁺ |

-

Rationale: The molecular ion peak is expected at m/z 188, with a smaller peak at m/z 190 due to the ³⁷Cl isotope. A common fragmentation pathway for benzoyl derivatives is the loss of the chlorine radical to form a stable acylium ion[8]. In this case, that would be at m/z 153. Subsequent loss of a neutral carbon monoxide molecule would lead to a fragment at m/z 125[8]. The fragmentation of 2-fluorobenzoyl chloride shows a base peak corresponding to the acylium ion[9][10].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Given that this compound is an acyl chloride, it is expected to be moisture-sensitive, and all sample preparation should be conducted under anhydrous conditions.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

-

Preparation: In a glovebox or under a stream of dry nitrogen, accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of anhydrous deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

IR Spectroscopy Sample Preparation

-

Method: For a liquid sample, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry Sample Preparation

-

Method: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For direct infusion, a more dilute solution in a solvent compatible with the ionization source (e.g., acetonitrile for electrospray ionization) should be prepared.

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum.

Conclusion

This guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a reliable set of expected spectral characteristics. This information is critical for the unambiguous identification and characterization of this important synthetic intermediate in a research and development setting.

References

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. [Link]

-

PubChem. (n.d.). 2-Methoxybenzoyl chloride. [Link]

-

Li, W., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 88(12), 6348-6356. [Link]

-

Wescott, T. R., & Hoye, T. R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2829-2834. [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. [Link]

-

Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. [Link]

-

Wescott, T. R., & Hoye, T. R. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

Sources

- 1. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]

- 2. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR [m.chemicalbook.com]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. 2-Fluorobenzoyl chloride(393-52-2) IR Spectrum [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Fluorobenzoyl chloride(393-52-2) MS spectrum [chemicalbook.com]

- 10. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-methoxybenzoyl Chloride

For researchers, chemists, and professionals in drug development, the utility of reactive chemical intermediates is matched only by the imperative for their safe handling. 2-Fluoro-6-methoxybenzoyl chloride (CAS No. 500912-12-9), a key building block in the synthesis of novel pharmaceuticals and agrochemicals, is one such compound. Its acyl chloride moiety confers high reactivity, making it an excellent acylating agent, while the fluoro and methoxy groups can impart desirable properties such as enhanced lipophilicity and metabolic stability to target molecules. However, this same reactivity necessitates a rigorous and well-understood safety protocol to prevent harm to personnel and ensure experimental integrity.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, moving beyond a simple list of rules to explain the chemical principles that underpin these critical procedures.

Core Chemical Characteristics and Hazard Profile

Understanding the inherent chemical nature of this compound is fundamental to appreciating the rationale behind the prescribed safety measures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 500912-12-9 | |

| Molecular Formula | C8H6ClFO2 | |

| Molecular Weight | 188.58 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Purity | Typically ~98% | |

| Reactivity | Highly reactive, moisture-sensitive |

The primary hazard associated with this compound, like all acyl chlorides, stems from its vigorous reaction with water and other nucleophiles. Upon contact with moisture, it readily hydrolyzes to form 2-fluoro-6-methoxybenzoic acid and corrosive hydrochloric acid (HCl) gas. This reaction is exothermic and the resulting HCl vapor can cause severe respiratory tract irritation and burns.

Due to its corrosive nature, direct contact with skin, eyes, and mucous membranes can cause severe burns and tissue damage. Inhalation of its vapors can lead to respiratory distress, including symptoms like coughing, shortness of breath, and a burning sensation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to contain the hazard at its source and personal protective equipment to shield the user.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood serves two primary purposes: it captures and exhausts harmful vapors, preventing inhalation, and the sash acts as a physical barrier against splashes and spills.

-